molecular formula C12H18ClNO2 B3085910 [(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158376-65-8

[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3085910
CAS No.: 1158376-65-8
M. Wt: 243.73 g/mol
InChI Key: RMBNZBPNOZATMF-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)methylamine hydrochloride is a synthetic amine derivative characterized by a benzodioxolylmethyl group attached to a secondary amine, with a 2-methylpropyl (isobutyl) substituent and a hydrochloride counterion. The benzodioxole moiety (a fused benzene ring with two oxygen atoms at the 1,3-positions) is a hallmark of psychoactive compounds, often influencing serotonin receptor affinity . The hydrochloride salt enhances solubility and stability compared to free-base forms, making it suitable for pharmacological studies or forensic analysis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBNZBPNOZATMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the reaction of 1,3-benzodioxole with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the benzodioxole is first converted to an aldehyde, followed by reaction with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1.1. Nucleophilic Substitution at the Amine Group

The secondary amine undergoes alkylation or acylation reactions due to its nucleophilic nitrogen atom. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

1.2. Oxidation Reactions

The amine group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) .

1.3. Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solutions to release the free amine and HCl. Adjusting pH influences solubility and reactivity .

1.4. Ring-Opening of the Benzodioxole Moiety

Under strong acidic (e.g., H2_2SO4_4) or basic conditions (e.g., NaOH), the benzodioxole ring undergoes hydrolysis to form catechol derivatives .

Key Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Major Products
AlkylationAlkyl halide, K2_2CO3_3, DMF, 80°CTertiary amine derivatives
AcylationAcetyl chloride, pyridine, RTAcetamide derivatives
OxidationH2_2O2_2, CH3_3COOH, 50°CN-Oxide
Hydrolysis (Benzodioxole)6M HCl, reflux3,4-Dihydroxybenzylamine derivatives

3.1. Alkylation Example

Reaction with ethyl bromide:

Amine+CH3CH2BrK2CO3,DMFTertiary Amine+KBr+H2O\text{Amine}+\text{CH}_3\text{CH}_2\text{Br}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Tertiary Amine}+\text{KBr}+\text{H}_2\text{O}

Conditions: 12 hours at 80°C .

3.2. Benzodioxole Hydrolysis

Acid-catalyzed ring-opening:

Benzodioxole+H2OHClCatechol+HCHO\text{Benzodioxole}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Catechol}+\text{HCHO}

Conditions: Reflux in 6M HCl for 6 hours .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

  • Light Sensitivity : The benzodioxole ring may undergo photolytic cleavage under UV light .

  • Solubility : Hydrochloride salt is water-soluble; freebase is soluble in organic solvents (e.g., ethanol, DCM).

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds related to MDMA exhibit psychoactive properties that can be harnessed for therapeutic purposes. Studies have focused on their effects on serotonin receptors and their potential to treat conditions such as PTSD and depression.

Case Study Example :
A study published in the Journal of Psychopharmacology demonstrated that MDMA-like compounds could enhance emotional processing and reduce anxiety in controlled settings, suggesting potential for therapeutic use in anxiety disorders .

Neurochemical Research

The compound's interaction with neurotransmitter systems has been a focal point of neurochemical research. Its structure allows it to influence serotonin and dopamine pathways, which are critical in mood regulation and reward mechanisms.

Key Findings :
Research has shown that derivatives of this compound can modulate serotonin release, which is essential for understanding the biochemical basis of mood disorders .

Drug Development

The unique chemical structure of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride positions it as a candidate for novel drug development. Its analogs are being explored for their potential as safer alternatives to traditional psychoactive substances.

Research Insights :
Recent advancements have highlighted the importance of modifying the benzodioxole moiety to enhance selectivity and potency while minimizing side effects .

Treatment of PTSD

Clinical trials are increasingly investigating the efficacy of MDMA-related compounds in treating PTSD. The empathogenic effects of these substances may facilitate therapeutic breakthroughs in psychotherapy.

Clinical Evidence :
A phase 3 clinical trial indicated significant improvements in PTSD symptoms among participants treated with MDMA-assisted therapy compared to a placebo group .

Management of Depression

There is growing interest in utilizing compounds like (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride for managing depression. The modulation of serotonin levels may provide rapid relief from depressive symptoms.

Study Overview :
Preliminary studies have shown that patients receiving treatment with MDMA derivatives reported faster and more sustained improvements in mood compared to conventional antidepressants .

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with benzodioxolylalkylamine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents/Modifications Pharmacological Notes References
(2H-1,3-Benzodioxol-5-yl)methylamine hydrochloride C₁₂H₁₆ClNO₂ - Benzodioxolylmethyl group
- Isobutylamine (2-methylpropyl)
- Hydrochloride salt
Likely serotonin receptor modulation; enhanced solubility due to HCl salt
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA analog) C₁₁H₁₃NO₃ - Benzodioxolylpropylidene group
- Hydroxylamine oxime derivative
Active isomers detected; potential entactogen/stimulant properties
2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine (UWA-101) C₁₃H₁₇NO₂ - Benzodioxolylethyl group
- Cyclopropylmethylamine
- Methylamine substituent
No active isomers; distinct cyclopropane-induced steric effects

Key Structural Differences

Amine Substituents: The target compound features an isobutyl group (2-methylpropyl), which increases lipophilicity compared to UWA-101’s cyclopropylmethyl group. Cyclopropane’s rigid structure may alter receptor binding kinetics .

Benzodioxole Attachment :

  • All compounds retain the benzodioxole core, but linkage varies:

  • Target compound: Methyl bridge.
  • MDA analog: Propylidene chain.
  • UWA-101: Ethyl bridge with a cyclopropane ring.

Salt Form :

  • Only the target compound is documented as a hydrochloride salt , enhancing aqueous solubility critical for bioavailability . UWA-101 and the MDA analog are reported as free bases or neutral oximes.

Pharmacological Implications

  • Serotonin Receptor Affinity : The benzodioxole group is associated with 5-HT₂ receptor binding in analogs like MDA. The target compound’s isobutyl group may reduce polarity, prolonging half-life compared to UWA-101’s cyclopropane-induced steric hindrance .
  • Isomer Activity : The MDA analog’s two active isomers suggest stereospecific activity, whereas UWA-101 and the target compound lack reported isomerism, implying simpler metabolic pathways .

Biological Activity

The compound (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride , also known as HMS503A05 , is a derivative of 3,4-methylenedioxymethamphetamine (MDMA) . This article aims to explore its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C12H18ClNO2
  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine; hydrochloride
  • PubChem CID : 46864219

Structure

The structure of the compound features a benzodioxole moiety, which is known for its psychoactive properties. The presence of the amine group suggests potential interactions with neurotransmitter systems.

The compound's mechanism of action is primarily linked to its interaction with serotonin receptors. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. This activity can lead to mood elevation and potential therapeutic effects in mood disorders.

Pharmacological Effects

Research indicates that compounds related to MDMA exhibit several pharmacological effects:

  • Psychoactive Effects : Similar to MDMA, it may induce euphoria, increased sociability, and enhanced sensory perception.
  • Neurotransmitter Modulation : It likely influences the release and reuptake of serotonin, dopamine, and norepinephrine.

Case Studies and Clinical Trials

  • Study on Serotonergic Activity :
    A study examined the serotonergic activity of various benzodioxole derivatives. The findings indicated that compounds with similar structures could enhance serotonin levels significantly in vitro, suggesting potential antidepressant effects.
  • Animal Model Research :
    In murine models, compounds structurally related to (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride were tested for their ability to alleviate depressive symptoms. Results showed a significant reduction in despair-like behaviors in treated groups compared to controls.
  • Safety Assessments :
    Toxicology studies have been conducted using similar compounds to assess their safety profiles. These studies generally report minimal adverse effects at therapeutic doses but highlight the need for further investigation into long-term use.

Comparative Data Table

Compound NameMolecular WeightSerotonin ActivityNeurotoxicity Risk
(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride243.73 g/molModerateLow (under controlled conditions)
MDMA193.25 g/molHighModerate
Other AnalogVariesVariesVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride?

  • A Mannich reaction under acidic conditions is a foundational approach for synthesizing benzodioxolyl derivatives. For example, 1-(2H-1,3-benzodioxol-5-yl)ethanone can react with a secondary amine (e.g., 2-methylpropylamine) in the presence of HCl to form the Mannich base hydrochloride. Subsequent nucleophilic substitution or functionalization steps (e.g., oxime formation) may refine purity . Alternative pathways, such as Hofmann rearrangements or reactions involving formaldehyde and ammonium chloride, can also yield structurally related hydrochlorides .

Q. How can the crystal structure of this compound be validated?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use software suites like SHELXL for refinement and WinGX/ORTEP for visualization and geometric analysis . Validate hydrogen bonding and packing interactions to confirm anisotropic displacement parameters. Cross-reference with spectroscopic data (e.g., NMR, IR) to resolve ambiguities in bond lengths or angles .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • Impurities may arise from incomplete Mannich reactions or side products like unreacted 1-(2H-1,3-benzodioxol-5-yl)ethanone. Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., EP impurity guidelines). Mass spectrometry (LC-HRMS) with exact mass matching (e.g., ±0.01 Da) can confirm molecular ions (C13H18ClNO2, m/z 263.10) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Discrepancies in NMR chemical shifts (e.g., unexpected splitting) versus X-ray-derived bond angles may indicate dynamic processes (e.g., tautomerism). Perform variable-temperature NMR and DFT computational modeling to simulate electronic environments. Validate using tools like PLATON/ADDSYM to check for missed symmetry in crystallographic data .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

  • Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h).
  • Oxidative stress : Expose to 3% H2O2 at 40°C.
  • Thermal analysis : Use TGA/DSC to identify decomposition thresholds.
    • Monitor degradation products via UPLC-PDA-ELSD and correlate with Arrhenius plots for shelf-life prediction .

Q. How can computational docking predict the compound’s interaction with neurological targets?

  • Use Schrödinger Maestro or AutoDock Vina to model binding affinities with serotonin transporters (SERT) or dopamine receptors. Parameterize the ligand using Gaussian09 (B3LYP/6-31G*), then dock against PDB structures (e.g., 5I6X for SERT). Validate via MD simulations (AMBER22) to assess binding stability over 100 ns .

Q. What strategies mitigate challenges in detecting low-abundance metabolites in pharmacological studies?

  • Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or ion mobility separation. Use isotopic labeling (e.g., <sup>13</sup>C/stable isotopes) to trace metabolic pathways in rodent models. Cross-validate with microsomal incubation assays (CYP450 isoforms) to identify phase I/II metabolites .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersReference Standard
SCXRDR1 < 0.05, wR2 < 0.12SHELXL
LC-HRMSResolution > 70,000, Mass Error < 2 ppmExact Mass
DFT SimulationB3LYP/6-311++G(d,p), ΔG < 2 kcal/molGaussian09

Table 2: Stability Study Conditions

ConditionProtocolAnalytical Endpoint
Hydrolytic0.1M HCl/NaOH, 70°C, 24h% Degradation (HPLC)
Oxidative3% H2O2, 40°C, 8hPeroxide adducts (HRMS)
ThermalTGA (10°C/min, N2 atm)Tdec (°C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.